![molecular formula C11H8BrNO2 B13513484 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.12 g/mol. This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to an isoquinoline moiety. The presence of a bromine atom at the 7’ position adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.
Spiro Formation: The final step involves the formation of the spiro structure by reacting the brominated intermediate with isoquinoline derivatives under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex polycyclic compounds.
Common reagents used in these reactions include N-bromosuccinimide, diazo compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione include:
7-Bromo-1,2,3,4-tetrahydro-isoquinoline: This compound lacks the spiro structure and has different reactivity and applications.
1-Bromo-4-cyclopropylbenzene: This compound has a cyclopropane ring but lacks the isoquinoline moiety.
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar isoquinoline structure but different substituents.
The uniqueness of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione lies in its spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
7'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-1-2-8-7(5-6)9(14)13-10(15)11(8)3-4-11/h1-2,5H,3-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXXFLGTOFVIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

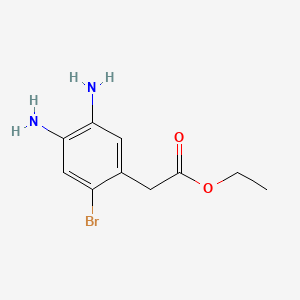
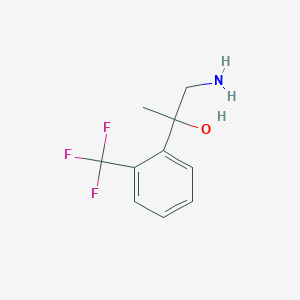

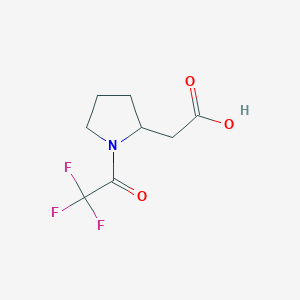
amine hydrochloride](/img/structure/B13513441.png)
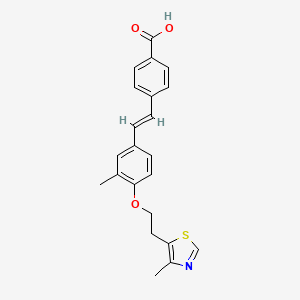
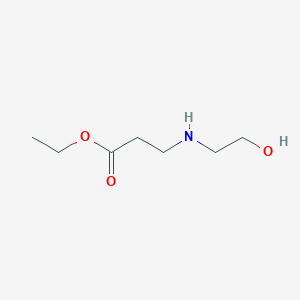
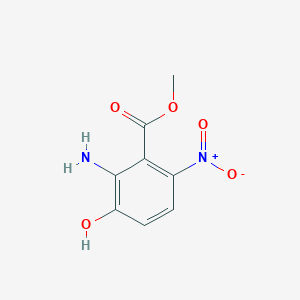


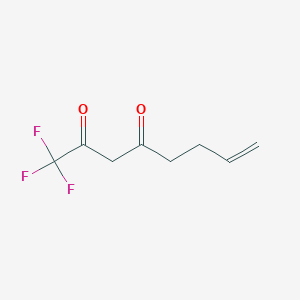
![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)

